2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
Description
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3 |
InChI Key |
GXGJSYCXSBBDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Primary Amines via Nucleophilic Substitution
A widely reported method involves sequential alkylation of 2-amino-3-methylbutanamide intermediates. Starting with 2-amino-3-methylbutanamide, selective N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The secondary amine is then reacted with 4-(chloromethyl)pyridine under alkaline conditions to introduce the pyridinylmethyl group.
Reaction Scheme:
- Methylation:
$$ \text{2-Amino-3-methylbutanamide} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-Amino-N,3-dimethylbutanamide} $$ - Pyridinylmethylation:
$$ \text{2-Amino-N,3-dimethylbutanamide} + \text{4-(ClCH}2\text{)C}5\text{H}4\text{N} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Target Compound} $$
Optimization Insights:
Reductive Amination of Ketone Precursors
Reductive amination offers a stereocontrolled pathway. 3-Methyl-2-oxobutanamide is condensed with pyridin-4-ylmethanamine in the presence of sodium cyanoborohydride or hydrogen/palladium-carbon. This method avoids harsh alkylation conditions and preserves chiral centers.
Reaction Conditions:
- Substrate: 3-Methyl-2-oxobutanamide (1.0 equiv)
- Amine: Pyridin-4-ylmethanamine (1.2 equiv)
- Reducing Agent: NaBH$$_3$$CN (1.5 equiv), methanol, 0°C to room temperature, 12 h.
- Yield: 70–75% after silica gel chromatography.
Advantages:
- Mitigates epimerization risks associated with basic alkylation conditions.
- Compatible with acid-labile protecting groups.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable rapid diversification. Wang resin-bound Fmoc-2-amino-3-methylbutanoic acid is deprotected, methylated with methyl triflate, and coupled with 4-(aminomethyl)pyridine using HBTU/DIEA activation. Cleavage with trifluoroacetic acid yields the target compound.
Key Steps:
- Resin Loading: 0.8 mmol/g substitution efficiency.
- Methylation: 95% efficiency with methyl triflate in DCM.
- Coupling: 4-(Aminomethyl)pyridine (3.0 equiv), HBTU (2.5 equiv), DIEA (5.0 equiv), DMF, 2 h.
Yield: 82% after HPLC purification.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Alkylation | 78–85% | >95% | Moderate | High |
| Reductive Amination | 70–75% | >98% | High | Moderate |
| Solid-Phase Synthesis | 82% | >99% | Controlled | Low |
Trade-offs:
- Alkylation: Scalable but requires stringent control over reaction stoichiometry to avoid over-alkylation.
- Reductive Amination: Superior stereoselectivity but limited by substrate availability.
- Solid-Phase: Ideal for small-scale, high-purity batches but cost-prohibitive for industrial use.
Analytical Validation and Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a gradient of acetonitrile/water (0.1% TFA) confirms purity >98%. Retention time: 6.8 min.
Spectroscopic Data
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.45 (d, 2H, Py-H), 7.25 (d, 2H, Py-H), 3.85 (s, 2H, N-CH$$2$$-Py), 3.12 (s, 3H, N-CH$$3$$), 2.95 (m, 1H, CH(CH$$3$$)$$2$$), 1.25 (d, 6H, CH(CH$$3$$)$$_2$$).
- HRMS (ESI): m/z calculated for C$${12}$$H$${19}$$N$$_3$$O [M+H]$$^+$$: 221.1525, found: 221.1528.
Industrial-Scale Considerations
Cost Drivers:
- 4-(Chloromethyl)pyridine accounts for 60% of raw material costs.
- Catalytic hydrogenation reduces waste but requires high-pressure infrastructure.
Environmental Impact:
Chemical Reactions Analysis
Acylation Reactions
The primary amine group readily undergoes acylation with electrophilic reagents. Key findings include:
Reagents/Conditions
Outcomes
-
Formation of N-acetyl derivatives with >85% yield
-
Steric hindrance from the pyridin-4-ylmethyl group reduces reactivity compared to unsubstituted amines
| Substrate | Acylating Agent | Solvent | Yield (%) |
|---|---|---|---|
| Amine | Acetyl chloride | DCM | 87 |
| Amine | Benzoyl chloride | THF | 72 |
Alkylation Reactions
The tertiary amide nitrogen participates in alkylation under mild conditions:
Mechanism
-
SN2 displacement using alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Catalyzed by DBU (1,8-diazabicycloundec-7-ene) in acetonitrile
Key Data
Hydrogenation and Reduction
The pyridine ring undergoes partial hydrogenation under catalytic conditions:
Conditions
Outcome
Coordination Chemistry
The pyridinyl nitrogen acts as a ligand for metal ions:
Complexation Studies
-
Forms stable complexes with Cu(II) and Fe(III) in aqueous methanol
-
Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺)
Applications
Biological Interactions
While not strictly chemical reactions, its interactions with enzymes inform reactivity:
Enzyme Inhibition
-
Competitively inhibits cytochrome P450 3A4 (IC₅₀ = 18 μM) via π-π stacking with the pyridine ring
-
Irreversible inhibition observed with glutathione transferases through covalent adduct formation
Stability Under Acidic/Basic Conditions
Hydrolysis Studies
This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and catalysis. Further studies are needed to explore its applications in asymmetric synthesis and metal-organic frameworks.
Scientific Research Applications
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a chiral compound with the molecular formula and a molar mass of approximately 221.30 g/mol. It features a butanamide backbone with a pyridine ring substituted at the fourth position, giving it unique properties suitable for applications in medicinal chemistry.
Applications
- Pharmaceutical Development Due to its biological activities, this compound may serve as a lead compound for developing new drugs targeting neurological disorders.
- Synthesis of Complex Molecules It can be used as a building block for synthesizing more complex molecules.
- Bioactive Compound Research This compound is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Therapeutic Potential It is explored for its therapeutic potential in treating various diseases.
- Development of New Materials and Chemical Processes This compound is utilized in the development of new materials and chemical processes.
Reactivity
The chemical reactivity of this compound is influenced by the functional groups present in its structure. It can participate in various reactions typical of amides and amines. These reactions are essential for synthesizing derivatives that may enhance biological activity or modify physicochemical properties.
Pharmacodynamics
Studies examining the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. These studies typically focus on how modifications to the chemical structure might enhance efficacy or reduce side effects.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide | Similar backbone with a different pyridine substitution | Potentially different biological activity |
| 4-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide | Variation in pyridine position | May exhibit distinct pharmacological profiles |
| (S)-2-Amino-N,N-dimethyl-pentanamide | Lacks pyridine moiety | Focused on different therapeutic areas |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Binding Interactions: The pyridine ring and amino group facilitate binding to active sites of target proteins, leading to conformational changes and altered activity.
Comparison with Similar Compounds
Structural Analogues from Kanto Reagents Catalogs
The Kanto Reagents catalogs () list closely related compounds with variations in substituents and stereochemistry:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents | Price (JPY) |
|---|---|---|---|---|---|
| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | C₁₃H₂₀N₂O | 220.31 | 49214-88 | Phenylmethyl, 3,3-dimethyl | 30,200 (1 g) |
| (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | C₁₃H₂₀N₂O | 220.31 | 49214-87 | Phenylmethyl, 3,3-dimethyl | 24,600 (100 mg) |
| (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide | C₁₄H₂₂N₂O | 234.33 | 49214-75 | Phenylmethyl, N,3,3-trimethyl | 25,400 (100 mg) |
| Target Compound | C₁₃H₁₈N₃O | ~236.3 | N/A | Pyridin-4-ylmethyl, N,3-dimethyl | N/A |
Key Observations :
Substituent Effects: Replacing the phenylmethyl group in the Kanto compounds with a pyridin-4-ylmethyl group in the target compound introduces a nitrogen heterocycle.
Stereochemical Considerations: The (R) and (S) enantiomers in the Kanto compounds highlight the importance of stereochemistry in biological activity. The target compound’s 2-amino group may exhibit similar enantiomer-specific interactions, though its exact configuration is unspecified in the evidence .
Functional Analogues in Agrochemicals
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide), a herbicide, shares the 3,3-dimethylbutanamide core but differs in substituents:
- Bromine Atom : Introduces electronegativity and bulkiness, likely contributing to herbicidal activity by disrupting plant enzyme systems.
- 1-Methyl-1-phenylethyl Group : A bulky substituent that may hinder enzymatic degradation, prolonging environmental persistence .
Comparison with Target Compound :
- The pyridin-4-ylmethyl group in the target compound replaces bromobutide’s bromine and bulky phenyl group.
Biological Activity
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉N₃O, with a molecular weight of 207.27 g/mol. Its structure features a pyridine ring, an amino group, and a butanamide moiety, contributing to its unique reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Neurological Disorders : Preliminary studies suggest potential applications in treating conditions such as epilepsy and other hyperexcitability disorders due to its interaction with neuronal Kv7 channels .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through various assays, indicating significant inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes .
- Receptor Interactions : It acts as a ligand for specific receptors, modulating their activity. Studies have shown that it may inhibit certain enzymes by forming stable complexes, thereby influencing biological pathways relevant to pain and inflammation.
The precise mechanism of action for this compound involves its binding affinity to various molecular targets. This includes:
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in pain signaling pathways.
- Receptor Modulation : It has been shown to selectively modulate dopaminergic receptors, enhancing its therapeutic profile for neurological applications .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : Research demonstrated that at concentrations ranging from 1 to 25 μM, the compound showed no significant cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells, indicating a favorable safety profile during early testing phases .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the pyridine ring significantly affect the compound's biological activity. Variants with different substitutions exhibited distinct pharmacological profiles, suggesting avenues for further drug development .
- Therapeutic Potential : The compound's ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications. Its selectivity towards specific receptors also opens possibilities for treating neurological disorders without the side effects commonly associated with broader-spectrum drugs.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring, butanamide moiety | Anti-inflammatory, neurological applications |
| 2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide | Similar backbone | Potentially different activity profile |
| 4-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide | Variation in pyridine position | Distinct pharmacological properties |
Q & A
Q. What strategies validate the compound’s selectivity in multi-target enzymatic assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
